molecular formula C18H20BrN5O2 B11040948 Cyclohexyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11040948
M. Wt: 418.3 g/mol
InChI Key: GHHZGMVKPMYKDT-UHFFFAOYSA-N
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Description

CYCLOHEXYL 7-(3-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a bromophenyl group, and a tetrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXYL 7-(3-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of methyl or ethyl acetoacetate, 5-aminotetrazole, and various aromatic aldehydes. The reaction is often catalyzed by a cellulose-based silver-loaded magnetic bionanostructure, which offers advantages such as short reaction time, high yield, and easy separation of the nanocatalyst from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYL 7-(3-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized tetrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can produce a variety of substituted tetrazolo[1,5-a]pyrimidines.

Scientific Research Applications

CYCLOHEXYL 7-(3-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of CYCLOHEXYL 7-(3-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazolo[1,5-a]pyrimidine derivatives, such as:

  • 5-Methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters
  • 1,2,3-Triazolo[1,5-a]pyrazines
  • 1,2,3-Triazolo[4,5-b]pyrazines

Uniqueness

CYCLOHEXYL 7-(3-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific structural features, such as the presence of a cyclohexyl group and a bromophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20BrN5O2

Molecular Weight

418.3 g/mol

IUPAC Name

cyclohexyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20BrN5O2/c1-11-15(17(25)26-14-8-3-2-4-9-14)16(12-6-5-7-13(19)10-12)24-18(20-11)21-22-23-24/h5-7,10,14,16H,2-4,8-9H2,1H3,(H,20,21,23)

InChI Key

GHHZGMVKPMYKDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)Br)C(=O)OC4CCCCC4

Origin of Product

United States

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